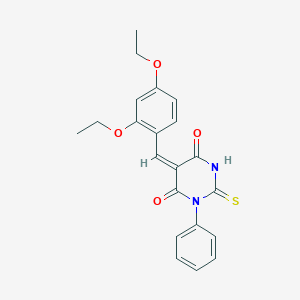![molecular formula C19H24N2O4S B4853825 3-[(diethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4853825.png)
3-[(diethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide
Overview
Description
Sulfonamides are a significant class of compounds with extensive applications in medicinal and synthetic chemistry . They are found in various natural products and are a major building block for many therapeutic molecules .
Synthesis Analysis
The synthesis of sulfonamides can be carried out using an indirect process that avoids contamination of the product with no need for purification . This process involves the reaction of sulfonyl chloride with an amine .Chemical Reactions Analysis
Reactions involving sulfonamides can be quite diverse, depending on the specific compound and conditions. Some common reactions include nucleophilic substitution and free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonamides can vary widely depending on their specific structure. Some general properties include a relatively high melting point and good solubility in organic solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also interact with transition metals used in these reactions.
Mode of Action
The compound might also undergo free radical reactions .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might affect pathways involving carbon-carbon bond formation.
Result of Action
Similar compounds have been used in the synthesis of new antibacterial agents , suggesting that this compound might also have potential antimicrobial properties.
properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-21(6-2)26(23,24)18-13-15(11-12-17(18)25-4)19(22)20-16-10-8-7-9-14(16)3/h7-13H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIQICXMPDJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4853744.png)

![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853750.png)
![N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4853757.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4853762.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4853778.png)
![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853786.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4853800.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4853806.png)
![N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4853817.png)
![10-cyclopropyl-2-(2-furyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4853826.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4853848.png)